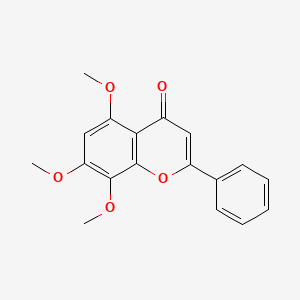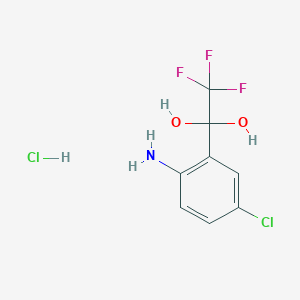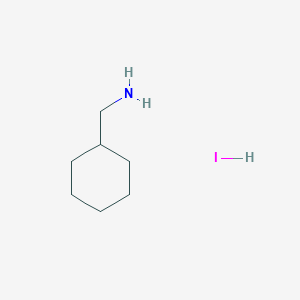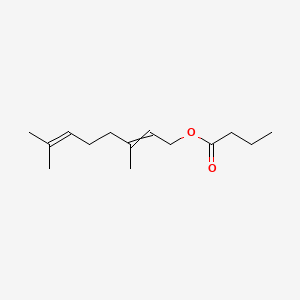
Norwogonin 5,7,8-trimethyl ether
Vue d'ensemble
Description
Norwogonin 5,7,8-trimethyl ether is a natural compound that can be isolated from Andrographis echioides and Scutellaria indica L. It has been shown to have anti-inflammatory activity .
Synthesis Analysis
A convergent synthesis route of moslooflavone, isowogonin, and norwogonin has been reported, starting from chrysin, an easily available flavone, by methylation, bromination, methoxylation, and demethylation procedures. This synthetic route is convenient and can yield these three rare flavones in good quantities .Molecular Structure Analysis
The molecular formula of Norwogonin 5,7,8-trimethyl ether is C18H16O5 .Chemical Reactions Analysis
Norwogonin 5,7,8-trimethyl ether has a molecular formula of C18H16O5. It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis
Norwogonin 5,7,8-trimethyl ether has a density of 1.2±0.1 g/cm3, a boiling point of 507.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C. Its enthalpy of vaporization is 77.7±3.0 kJ/mol, and it has a flash point of 225.9±30.2 °C. The index of refraction is 1.585, and it has a molar refractivity of 84.2±0.3 cm3 .Applications De Recherche Scientifique
Neuroprotective Effects
Norwogonin has been found to have neuroprotective effects. It can protect against oxidative damage caused by hypoxia in PC12 cells . This is achieved by increasing cell viability, reducing lactate dehydrogenase (LDH) release, and ameliorating changes in cell morphology . It also acts as an antioxidant by scavenging reactive oxygen species (ROS), reducing malondialdehyde (MDA) production, maintaining the activities of superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GPx), and decreasing the expression levels of HIF-1α and VEGF .
Anti-inflammatory Activity
5,7,8-Trimethoxyflavone has been shown to have anti-inflammatory activity . It can inhibit nitric oxide (NO) production in a dose-dependent manner in RAW 264.7 macrophages .
Antioxidant Activity
As a natural flavone, Norwogonin has excellent antioxidant activity . It can scavenge ROS, reduce MDA production, maintain the activities of antioxidant enzymes, and inhibit the mitochondrial apoptosis pathway .
Apoptosis Prevention
Norwogonin can prevent cell apoptosis by inhibiting the expression levels of caspase-3, cytochrome c and Bax, while increasing the expression levels of Bcl-2 and the ratio of Bcl-2/Bax .
Inhibition of NO Production
5,7,8-Trimethoxyflavone can decrease NO production in a dose-dependent manner in RAW 264.7 macrophages . It does not change lipopolysaccharide (LPS)-induced cell viability .
Biotransformation by Fungi
5,7,8-Trimethoxyflavone can undergo biotransformation by selected entomopathogenic filamentous fungi . The number and place of attachment of the methoxy groups in the flavonoid structure influence the biotransformation rate and the amount of nascent products .
Mécanisme D'action
Target of Action
Norwogonin 5,7,8-trimethyl ether, also known as 5,7,8-trimethoxyflavone, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes . It also acts as an agonist of the TrkB , the main signaling receptor of brain-derived neurotrophic factor (BDNF) .
Mode of Action
The compound inhibits NO production by interacting with NOS . It decreases NO production in a dose-dependent manner . As an agonist of TrkB, it stimulates the activity of this receptor, which is crucial for neuron survival and differentiation .
Biochemical Pathways
The inhibition of NOS leads to a decrease in NO production, affecting various biochemical pathways that rely on NO as a signaling molecule . The activation of TrkB triggers downstream signaling pathways involved in neuronal survival and differentiation .
Result of Action
By inhibiting NO production, Norwogonin 5,7,8-trimethyl ether can modulate inflammatory responses, as NO plays a key role in inflammation . Its activation of TrkB may have neuroprotective effects, promoting neuron survival and differentiation .
Propriétés
IUPAC Name |
5,7,8-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-14-10-15(21-2)17(22-3)18-16(14)12(19)9-13(23-18)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRLJCKMHUJGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norwogonin 5,7,8-trimethyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the sources of 5,7,8-trimethoxyflavone in nature?
A1: 5,7,8-trimethoxyflavone has been identified in various plant species. Studies have shown its presence in the roots of Osmanthus fragrans [] and the whole plants of Scutellaria moniliorrhiza []. This suggests its potential role in plant physiology and its possible applications in traditional medicine.
Q2: Has 5,7,8-trimethoxyflavone been found in Osmanthus fragrans before?
A2: No, this is a novel finding. The study on the chemical constituents of Osmanthus fragrans roots identified 13 flavonoids, including 5,7,8-trimethoxyflavone, which was isolated from this plant species for the first time [].
Q3: What is the significance of isolating 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza?
A3: The isolation of 5,7,8-trimethoxyflavone from Scutellaria moniliorrhiza is particularly noteworthy because it marks the first time this compound, along with 18 other flavonoids, has been found in this species []. Moreover, this research also identified five compounds, including 5,7,8-trimethoxyflavone, that were previously unknown within the entire Scutellaria genus []. This discovery broadens our understanding of the chemical diversity within this genus and its potential for yielding novel bioactive compounds.
Q4: Is there a way to synthesize 3,5-dihydroxy-7,8-dimethoxyflavones?
A4: Yes, a novel method for synthesizing 3,5-dihydroxy-7,8-dimethoxyflavones was developed using 3-hydroxy-5,7,8-trimethoxyflavones as a starting point [, ]. This method involves selective demethylation of the 5-methoxy group in the flavone structure, highlighting the potential for chemical modification of these compounds to explore their structure-activity relationships and potential applications.
Q5: What analytical techniques are typically used to characterize 5,7,8-trimethoxyflavone?
A5: The identification of 5,7,8-trimethoxyflavone is typically achieved through a combination of physicochemical analyses and spectral data. These methods often include techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with the determination of melting point and optical rotation [, ]. These techniques provide comprehensive information about the compound's structure and purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)
![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)
![(1S,10S)-10-Hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one](/img/structure/B3028519.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)

